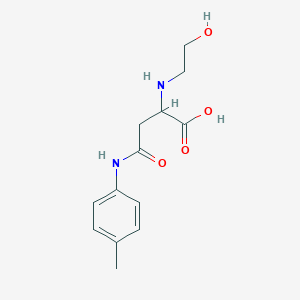

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

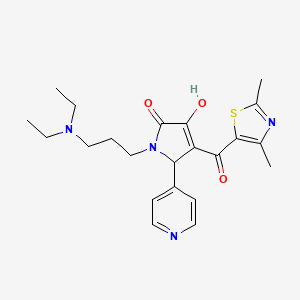

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MS-275 or Entinostat and is a histone deacetylase inhibitor.

Applications De Recherche Scientifique

Chemical Synthesis and Library Preparation

The compound 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has shown relevance in the field of chemical synthesis, particularly in the protection strategies for amidine synthesis. Bailey et al. (1999) demonstrated the application of a related reagent, 4-methoxybenzyl-4-nitrophenylcarbonate, for the N-protection of amidinonaphthol. This process is critical for the multiparallel solution phase synthesis of substituted benzamidines, highlighting the compound's utility in facilitating complex organic synthesis and library preparation (Bailey et al., 1999).

Enzyme Inhibition for Therapeutic Applications

In the realm of therapeutic research, derivatives of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide have been explored for their potential as enzyme inhibitors. Supuran et al. (2013) synthesized and assessed three aromatic sulfonamide inhibitors, showcasing their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. These compounds displayed nanomolar inhibitory concentrations, indicating potential therapeutic applications in diseases where CA activity is implicated (Supuran et al., 2013).

Antimicrobial Activity

Priya et al. (2006) developed a new class of benzamide derivatives bearing different bioactive moieties and evaluated them for antimicrobial efficacy in vitro. This research underscores the compound's potential as a scaffold for developing antimicrobial agents, with several derivatives showing significant activity against bacteria and fungi (Priya et al., 2006).

Medical Imaging and Diagnostic Applications

Research into radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides by Mohammed et al. (1997) evaluated these compounds in mice with B16 melanoma for potential use in melanoma scintigraphy. The findings indicated that certain derivatives exhibited superior melanoma uptake and favorable melanoma/non-target tissue ratios, suggesting the compound's utility in developing novel imaging agents for cancer diagnosis (Mohammed et al., 1997).

Propriétés

IUPAC Name |

4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-7-3-14(4-8-16)13-20-26(22,23)12-11-19-18(21)15-5-9-17(25-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCIXMIAJYZXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)

![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

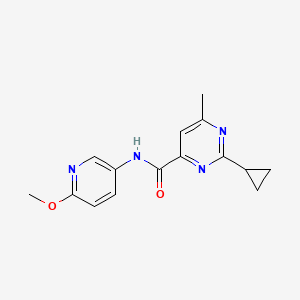

![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

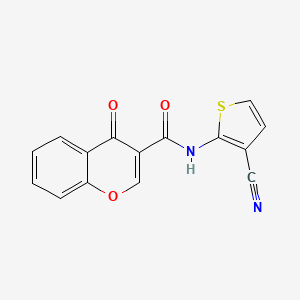

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)